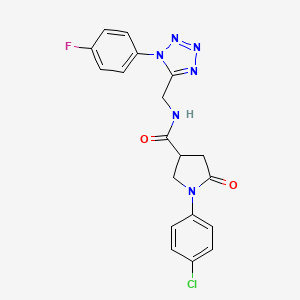
1-(4-クロロフェニル)-N-((1-(4-フルオロフェニル)-1H-テトラゾール-5-イル)メチル)-5-オキソピロリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a fluorophenyl-tetrazole moiety, and a pyrrolidine-3-carboxamide core. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
科学的研究の応用
1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study its interactions with biological macromolecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Core: Starting with a suitable pyrrolidine precursor, the core structure is synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Fluorophenyl-Tetrazole Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents (e.g., dimethyl sulfoxide, acetonitrile).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
- 1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide can be compared with other compounds having similar structural motifs, such as:
- 1-(4-chlorophenyl)-N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- 1-(4-chlorophenyl)-N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness: The uniqueness of 1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
The compound 1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic derivative with potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrrolidine ring, chlorophenyl and fluorophenyl substituents, and a tetrazole moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in two areas: anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxopyrrolidine compounds exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown effectiveness against various cancer cell lines, including A549 (human lung carcinoma) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in 2023 evaluated the anticancer effects of several oxopyrrolidine derivatives. The results indicated that the compound significantly inhibited cell proliferation in A549 cells with an IC50 value of approximately 12 µM. The study attributed this effect to the activation of intrinsic apoptotic pathways, characterized by increased levels of cytochrome c release and caspase activation .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against a range of pathogens, including Gram-positive bacteria and drug-resistant strains.
Research Findings:
- In vitro Studies: A series of tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Mechanism: The antimicrobial action is thought to stem from disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Data Tables
| Activity | Target Pathogen/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 12 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 16 | Cell wall synthesis disruption |
| Antimicrobial | Klebsiella pneumoniae | 32 | Metabolic pathway interference |
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN6O2/c20-13-1-5-15(6-2-13)26-11-12(9-18(26)28)19(29)22-10-17-23-24-25-27(17)16-7-3-14(21)4-8-16/h1-8,12H,9-11H2,(H,22,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQSTGNKNZVTCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














